molecular formula C11H14O3 B2466050 4-(2-Methoxypropan-2-yl)benzoic acid CAS No. 50604-11-0

4-(2-Methoxypropan-2-yl)benzoic acid

Cat. No.: B2466050
CAS No.: 50604-11-0
M. Wt: 194.23
InChI Key: RVMRYQGFJASPGA-UHFFFAOYSA-N
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Description

4-(2-Methoxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by a benzoic acid core substituted with a 2-methoxypropan-2-yl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypropan-2-yl)benzoic acid typically involves the alkylation of 4-hydroxybenzoic acid with 2-methoxypropane in the presence of a suitable base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or acetone

    Temperature: 50-70°C

    Reaction Time: 4-6 hours

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the 2-methoxypropan-2-yl group, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

    Purification: Crystallization or distillation

    Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

    Oxidation: 4-(2-Methoxypropan-2-yl)benzaldehyde or this compound

    Reduction: 4-(2-Methoxypropan-2-yl)benzyl alcohol

    Substitution: 4-(2-Halopropan-2-yl)benzoic acid

Scientific Research Applications

4-(2-Methoxypropan-2-yl)benzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

    Receptor Interaction: Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzoic acid: Similar structure but lacks the methoxy group.

    4-Methoxybenzoic acid: Similar structure but lacks the isopropyl group.

    4-(2-Hydroxypropan-2-yl)benzoic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

4-(2-Methoxypropan-2-yl)benzoic acid is unique due to the presence of both the methoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

4-(2-methoxypropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRYQGFJASPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50604-11-0
Record name 4-(2-methoxypropan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-(1-methoxy-1-methylethyl)benzoate (120 mg, 0.57 mmol) in tetrahydrofuran (6 mL) and methanol (2 mL) was added 1 M aqueous lithium hydroxide (2 mL). After stirring for 2 h, the reaction mixture was diluted with diethyl ether and washed with 1 N hydrochloric acid (4 mL) and water (4 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated in vacuo to give 93 mg (84%) of the title compound.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

Lithium hydroxide hydrate (0.40 g, 9.6 mmol) was added to a solution of methyl 4-(2-methoxypropan-2-yl)benzoate (0.10 g, 0.48 mmol) in tetrahydrofuran (9 mL), methanol (3 mL) and water (3 mL). The reaction mixture was stirred at room temperature for 2 hours. After the reaction, the solvent was removed in vacuo. Hydrochloric acid (3 mol/L) was added to make pH 2-3, and the product was extracted with dichloromethane (50 mL). The combined organic phase was washed with sodium chloride aqueous solution (50 mL×3), dried over anhydrous sodium sulfate, and the solvent was evaporated to dryness to give pure product 4-(2-methoxypropan-2-yl)benzoic acid (0.09 g, 96%) as a white solid.
Name
Lithium hydroxide hydrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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